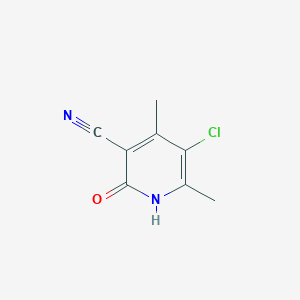

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

Description

Infrared Spectroscopy

Nuclear Magnetic Resonance

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 275 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) attributed to π→π* transitions in the conjugated pyridine-nitril system. A weaker n→π* transition appears at 320 nm.

Tautomeric Behavior and Electronic Structure Calculations

The compound exists predominantly in the keto tautomeric form (2-hydroxy → 2-oxo), as confirmed by XRD and IR data. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : Negative charge localization on the nitrile nitrogen (–0.32 e) and hydroxyl oxygen (–0.28 e).

Tautomeric equilibrium favors the keto form by 12.3 kJ/mol, with a transition barrier of 45.6 kJ/mol. Natural bond orbital (NBO) analysis highlights hyperconjugation between the lone pairs of the hydroxyl oxygen and the σ* orbital of the adjacent C–N bond.

Key electronic parameters:

| Property | Value |

|---|---|

| Dipole moment | 5.2 Debye |

| Mulliken charges (Cl) | –0.18 e |

Properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUMKPKEXHJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381840 | |

| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23819-92-3 | |

| Record name | 5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23819-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Chlorination and Hydroxylation

Process Overview:

This method involves chlorination and hydroxylation of a dimethyl-substituted nicotinonitrile precursor. The reaction typically uses reagents such as chlorine gas or hypochlorite for chlorination and hydroxide ions for hydroxylation.

- Starting Material: A dimethyl-substituted nicotinonitrile compound.

- Chlorination: The precursor is exposed to chlorine gas or sodium hypochlorite in an inert solvent (e.g., dichloromethane) under controlled conditions to introduce the chlorine atom at the 5-position.

- Hydroxylation: Hydroxide ions (e.g., from sodium hydroxide) are added to introduce the hydroxyl group at the 2-position of the pyridine ring.

- Purification: The product is purified by recrystallization or column chromatography.

- Temperature: Ambient to slightly elevated (25–50°C).

- Solvent: Dichloromethane or ethanol.

- Reaction Time: Several hours depending on reagent concentrations.

Direct Cyclization Method

Process Overview:

This method synthesizes the compound through direct cyclization of precursors containing nitrile and methyl groups.

- Starting Materials: A nitrile derivative with appropriate substituents and a methylating agent.

- Cyclization Reaction: The reaction is catalyzed by acidic or basic conditions to form the pyridine ring with methyl groups at the 4- and 6-positions.

- Chlorination and Hydroxylation: Subsequent steps introduce the chlorine atom at the 5-position and hydroxyl group at the 2-position.

- Catalyst: Acidic (e.g., sulfuric acid) or basic (e.g., potassium carbonate).

- Solvent: Methanol or acetonitrile.

- Temperature: Elevated temperatures (50–100°C).

Modification of Pyridine Derivatives

Process Overview:

This method modifies existing pyridine derivatives through substitution reactions.

- Starting Material: A preformed pyridine derivative with methyl groups at desired positions.

- Chlorination: Chlorine is introduced at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

- Hydroxylation: Hydroxide ions are used to add a hydroxyl group at the 2-position.

- Chlorinating Agent: Thionyl chloride or phosphorus pentachloride.

- Solvent: Toluene or dichloromethane.

- Reaction Time: Several hours.

Data Summary

| Method | Key Reagents | Solvent | Temperature Range | Reaction Time |

|---|---|---|---|---|

| Chlorination & Hydroxylation | Chlorine gas, NaOH | Dichloromethane | 25–50°C | Hours |

| Direct Cyclization | Nitrile precursor, methylating agent | Methanol | 50–100°C | Hours |

| Pyridine Modification | Thionyl chloride, NaOH | Toluene | Ambient to reflux | Hours |

Notes on Preparation

- Purity Considerations: The purity of starting materials significantly affects yield and selectivity in all methods.

- Safety Precautions: Chlorinating agents such as chlorine gas and thionyl chloride require careful handling due to their toxic and corrosive nature.

- Optimization Opportunities: Reaction conditions such as temperature, solvent choice, and reagent concentrations can be optimized to improve yields.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.

Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-2-oxo-4,6-dimethylnicotinonitrile.

Reduction: Formation of 5-chloro-2-hydroxy-4,6-dimethylaminonicotinonitrile.

Substitution: Formation of 5-substituted-2-hydroxy-4,6-dimethylnicotinonitrile derivatives.

Scientific Research Applications

Chemistry

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile serves as a vital building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations, including oxidation, reduction, and substitution reactions. This compound's versatility makes it valuable for developing new synthetic pathways in organic chemistry.

Biology

In biological research, this compound acts as a probe for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds due to the hydroxy group enhances its interaction with biological macromolecules, facilitating investigations into enzyme kinetics and mechanisms.

Medicine

There is growing interest in the medicinal applications of this compound, particularly in drug development. Preliminary studies suggest potential anticancer properties linked to its structural features. The compound may induce apoptosis or cell cycle arrest in cancer cells, making it a candidate for further research in cancer therapeutics.

Industry

This compound is also relevant in industrial applications, particularly in the production of agrochemicals and pharmaceuticals. Its unique chemical properties allow for the development of new formulations that may enhance efficacy and reduce environmental impact.

The biological activity of this compound is primarily attributed to its structural characteristics:

- Molecular Formula : C8H7ClN2O

- Molecular Weight : 182.61 g/mol

- Canonical SMILES : CC1=C(C(=O)NC(=C1Cl)C)C#N

Studies indicate that this compound may exhibit antimicrobial activity against various bacteria and cytotoxic effects on cancer cell lines. These findings support its exploration as a potential therapeutic agent.

Antimicrobial Evaluation

A study evaluating nicotinonitrile derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that this compound may similarly enhance antimicrobial efficacy due to its chloro group.

Cytotoxicity Assays

In vitro cytotoxicity assays on structurally similar compounds revealed significant inhibition of cell viability in cancer cell lines. These results indicate that this compound could be further investigated for its anticancer properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in halogen substituents (Cl vs. Br) and functional groups (hydroxy vs. methoxy). Key examples include:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance lipophilicity, making brominated analogs more suitable for agrochemical applications .

- Hydroxy vs. Methoxy : The hydroxyl group in the target compound increases polarity and acidity (pKa ~8–10), enabling hydrogen bonding in drug-receptor interactions. Methoxy analogs exhibit reduced acidity and enhanced metabolic stability .

Reactivity Differences :

- The hydroxyl group in the target compound allows for acid-catalyzed condensation reactions (e.g., with mercapto compounds in ethanol under reflux) , whereas methoxy analogs are less reactive toward nucleophiles.

- Brominated derivatives undergo Suzuki coupling more readily than chlorinated counterparts, facilitating cross-coupling in complex molecule synthesis .

Biological Activity

5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile (CAS No. 23819-92-3) is a chemical compound with notable biological activities, primarily due to its unique structural features. The compound is characterized by the presence of both a chloro and a hydroxy group on the nicotinonitrile core, which contributes to its reactivity and potential applications in medicinal chemistry and biological research.

- Molecular Formula : C8H7ClN2O

- Molecular Weight : 182.61 g/mol

- Canonical SMILES : CC1=C(C(=O)NC(=C1Cl)C)C#N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. This dual functionality allows the compound to modulate enzyme activity and receptor interactions, leading to various biological effects.

Anticancer Potential

Studies on related compounds suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their antiproliferative effects on human cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Antimicrobial Evaluation : A study evaluating the antimicrobial efficacy of various nicotinonitrile derivatives found that compounds with halogen substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria. This suggests that this compound may also show similar enhancements due to its chloro group.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on structurally similar compounds revealed significant inhibition of cell viability in cancer cell lines. These findings support the hypothesis that this compound could be further explored for its anticancer properties.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

Q & A

Q. What are the standard synthetic routes for 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile, and what key reagents are involved?

The compound is synthesized via a two-step chlorination process. First, 4,6-dimethyl-2-hydroxynicotinonitrile undergoes mono-chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in acetonitrile (CH₃CN) at 0°C, followed by stirring at room temperature for 5 hours. The intermediate is isolated and washed with CH₃CN. In the second step, phosphorus oxychloride (POCl₃) is used to further chlorinate the 2-hydroxy group, yielding the final product with a reported yield of 74% . Alternative routes involve Vilsmeier–Haack reagents (DMF-POCl₃) for analogous pyridine derivatives, though reaction optimization is required .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- HPLC for quantitative purity assessment.

- X-ray crystallography (using programs like SHELX or ORTEP-III) to resolve crystal structures and validate bond geometries. For example, SHELX is widely used for small-molecule refinement, while ORTEP generates thermal ellipsoid plots for structural visualization .

- Melting point analysis to verify consistency with literature values (e.g., 82°C vs. 195°C discrepancies highlight the need for purity checks) .

Q. What safety protocols are recommended for handling this compound?

Follow GHS guidelines:

- Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.

- Work under fume hoods to avoid inhalation of dust/aerosols.

- Store in a dry, sealed container away from incompatible reagents.

- In case of exposure, rinse eyes/skin with water and seek medical attention. Spills should be contained with inert absorbents and disposed of via approved chemical waste channels .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Optimization strategies include:

- Temperature control : Maintain 0°C during sulfuryl chloride addition to minimize side reactions .

- Solvent selection : Acetonitrile (CH₃CN) is preferred for its polarity and miscibility, but greener alternatives like ethyl acetate could be explored.

- Purification : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate) improves purity. Monitor by TLC/HPLC .

Q. How can contradictions in reported physicochemical data (e.g., melting points) be resolved?

Discrepancies may arise from:

Q. What computational methods are applicable for studying its reactivity or biological interactions?

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., chlorination mechanisms) and electronic properties .

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock.

- MD simulations : Assess stability in solvent environments or protein-ligand complexes .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include:

Q. Are there non-traditional applications beyond pharmaceutical synthesis?

Yes, structurally related nicotinonitriles exhibit corrosion inhibition on mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and quantum chemical calculations (e.g., HOMO-LUMO analysis) can validate such applications .

Q. How can reaction conditions be modified to align with green chemistry principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.